3-Methyl Adenosine p-Toluenesulfonate Salt
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Description
3-Methyl Adenosine p-Toluenesulfonate Salt is a chemical compound with the molecular formula C18H23N5O7S . It is used in neurology research and is categorized under Kinase Modulators, Adenosine receptors, Huntington’s, Parkinson’s, Sleep, and Stroke . It is also known as a phosphoinositide 3-kinase inhibitor and has been widely used as an autophagocytosis inhibitor based on their inhibitory effect on class III PI3K activity .
Molecular Structure Analysis
The molecular structure of 3-Methyl Adenosine p-Toluenesulfonate Salt is represented by the SMILES string: CN1C=NC(=N)c2ncn([C@@H]3OC@HC@@H[C@H]3O)c12.Cc4ccc(cc4)S(=O)(=O)O .Physical And Chemical Properties Analysis
The molecular weight of 3-Methyl Adenosine p-Toluenesulfonate Salt is 453.47 . It is a solid substance that is white to off-white in color . It is hygroscopic and has a melting point of 150°C . It is slightly soluble in DMSO, methanol when heated, and water when heated and sonicated .Mechanism of Action
Safety and Hazards
3-Methyl Adenosine p-Toluenesulfonate Salt should be handled with care to avoid dust formation. It is advised not to breathe its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-3-methyl-4H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O4.C7H8O3S/c1-15-3-14-9(12)6-10(15)16(4-13-6)11-8(19)7(18)5(2-17)20-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,7-8,10-11,17-19H,2,12H2,1H3;2-5H,1H3,(H,8,9,10)/t5-,7-,8-,10?,11-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKBUKMWKMNKQV-UFFXWILMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=NC(=C2C1N(C=N2)C3C(C(C(O3)CO)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=NC(=C2C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl Adenosine p-Toluenesulfonate Salt |
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